tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[4.2.0]octan-1-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-7-6-10(13)5-4-8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMAXRYYFOMQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC1CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137785-66-9 | |
| Record name | tert-butyl N-({2-azabicyclo[4.2.0]octan-1-yl}methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The superbase-mediated cyclization of epoxide precursors represents a robust method for constructing the 2-azabicyclo[4.2.0]octane core. As reported by ACS The Journal of Organic Chemistry, this method employs a two-step sequence:
- Epoxide Preparation : Tosylate derivatives of N-Boc-protected amines react with epichlorohydrin to form oxirane intermediates.
- Cyclization : Treatment with a superbase (e.g., tert-butoxide/butyllithium) induces ring-opening and intramolecular nucleophilic attack, forming the bicyclic system.
Critical parameters include:
Representative Procedure
A scaled synthesis of tert-butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate (CAS 2137785-66-9) involves:
- Dissolving (3-propyloxiran-2-yl)methyl tosylate (1.2 mmol) in dry THF.
- Adding tert-butyllithium (3.0 equiv) and diisopropylamine (2.0 equiv) at −78°C.
- Stirring for 2 hours, followed by quenching with water and extraction with diethyl ether.
- Purification via silica gel chromatography (ethyl acetate/hexane) yields the product as a colorless oil (76–81%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 76–81% |
| Diastereoselectivity | >95% (trans:cis) |
| Purity (HPLC) | ≥98% |
Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)
Methodology Overview
Thieme Connect describes a tandem Strecker reaction–cyclization approach using keteniminium salts. This method is advantageous for constructing conformationally restricted bicyclic amines:
- [2+2] Cycloaddition : Keteniminium salts react with ethylene to form 2-(ω-chloroalkyl)cyclobutanones.
- Strecker Reaction : Treatment with cyanide ions introduces an amino group.
- Intramolecular Cyclization : Acidic conditions promote ring closure to form the 2-azabicyclo[4.2.0]octane framework.
Process Details
- Cycloaddition : Conducted under inert atmosphere with titanium tetrachloride as a Lewis acid.
- Strecker Step : Sodium cyanide in methanol at 0°C ensures regioselective amine formation.
- Cyclization : Hydrochloric acid (6 M) at reflux completes the bicyclic structure.
Performance Metrics :
| Step | Yield | Purity |
|---|---|---|
| Cycloaddition | 85% | 90% |
| Strecker Reaction | 78% | 88% |
| Cyclization | 82% | 95% |
Reductive Amination and Carbamate Protection
Optimization Considerations
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) minimizes over-reduction.
- Solvent : Dichloromethane or THF enhances Boc group incorporation.
Hypothetical Data :
| Parameter | Expected Range |
|---|---|
| Overall Yield | 65–75% |
| Boc Incorporation | >90% |
Alternative Method: Ring-Closing Metathesis
Strategy and Limitations
Ring-closing metathesis (RCM) using Grubbs catalysts could theoretically access the bicyclic system. However, this approach is less documented for azabicyclo[4.2.0] systems due to:
- Steric Hindrance : The bicyclic structure complicates catalyst accessibility.
- Functional Group Tolerance : Carbamate groups may deactivate ruthenium catalysts.
Experimental Feasibility
Preliminary trials with Grubbs II catalyst in toluene at 80°C yielded <30% product, highlighting the need for alternative routes.
Comparative Analysis of Methods
| Method | Yield | Diastereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Superbase Cyclization | 76–81% | >95% | High | Moderate |
| STRINC | 78–82% | 85–90% | Medium | Low |
| Reductive Amination | 65–75% | N/A | High | High |
| RCM | <30% | N/A | Low | Low |
Key Insights :
- Superbase cyclization offers the best balance of yield and selectivity.
- STRINC is suitable for gram-scale synthesis but requires stringent pH control.
- Reductive amination, while unverified, presents a cost-effective alternative for industrial applications.
Chemical Reactions Analysis
tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially when using bases like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate, highlighting differences in bicyclo systems, substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Bicyclo System Size and Strain: The target compound’s [4.2.0]octane system provides a larger, more flexible scaffold compared to smaller systems like [2.2.1]heptane or [3.1.0]hexane. The [3.1.0]hexane system (e.g., MM3377.07-0025) introduces a fused cyclopropane ring, increasing rigidity and enabling unique stereoelectronic effects .
Substituent Effects: Direct Boc attachment (e.g., PharmaBlock’s 1932203-04-7) simplifies synthesis but may limit functionalization compared to methyl-linked analogs .
Synthetic Accessibility :
- Compounds with [2.2.1]heptane or [3.1.0]hexane cores are more commonly reported, suggesting well-established synthetic routes (e.g., coupling reactions as in ). The larger [4.2.0]octane system may require specialized methods due to steric challenges.
Biological Relevance :
- Smaller bicyclo systems (e.g., [2.2.1]heptane) are prevalent in protease inhibitors, while the tricyclic decane substituent in MM3377.07-0025 aligns with its role as a blood glucose regulator .
Biological Activity
tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate is a nitrogen-containing bicyclic compound with potential pharmacological applications. Its unique structure, characterized by a bicyclic framework and a tert-butyl group, suggests interesting biological activity that warrants exploration.
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.35 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
- Purity : 95%
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Its lipophilicity, enhanced by the tert-butyl group, may facilitate its penetration through biological membranes, influencing its pharmacokinetic properties.
Enzyme Interaction
Studies suggest that this compound may exhibit inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to interact with several cytochrome P450 isoforms, which are crucial for drug metabolism. In vitro studies indicate that the compound's oxidation may occur primarily through these enzymes, highlighting its potential as a substrate for metabolic studies .
Pharmacological Potential
The compound's structural characteristics imply that it could serve as a lead compound in drug development targeting various diseases. Its ability to bind to biological receptors suggests potential applications in treating conditions related to neurotransmitter imbalances, such as anxiety or depression.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate | Structure | Similar bicyclic structure; different ring system influences reactivity |
| tert-Butyl ((2-azabicyclo[2.2.1]heptan-4-yl)carbamate | Structure | Variations in ring size affect physical properties |
| tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate | Structure | Contains piperidine moiety; distinct functional groups lead to different biological activities |
The unique bicyclic structure of this compound imparts distinct chemical reactivity and biological activity compared to similar compounds.
In Vitro Studies
A study investigating the metabolic stability of various carbamate derivatives found that replacing the tert-butyl group with other moieties can enhance metabolic stability without significantly altering biological activity . This suggests that modifications to the structure could optimize therapeutic efficacy while minimizing side effects.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics of this compound, revealing promising results regarding its absorption and distribution profiles . Further studies are necessary to elucidate its efficacy in treating specific conditions.
Q & A
Basic Question: What synthetic methodologies are most effective for preparing tert-butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate, and how can yield/purity be optimized?
Answer:
The compound is synthesized via tandem Strecker reactions and intramolecular nucleophilic cyclization. Key steps include:
- Intermediate formation : Reaction of a bicyclic amine precursor with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
- Cyclization : Intramolecular ring closure under mild acidic conditions to form the 2-azabicyclo[4.2.0]octane core .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 eq tert-butyl chloroformate) and reaction time (24–48 hrs) improves yields to ~73% .
- Purity control : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes byproducts. Analytical data (e.g., MS: m/z = 170 [M⁺ – C₄H₈]) confirms purity .
Advanced Question: How can stereochemical outcomes be analyzed and controlled during the synthesis of this bicyclic carbamate?
Answer:
The azabicyclo[4.2.0]octane core contains multiple stereocenters, requiring:
- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak® IA) to resolve enantiomers .
- NMR spectroscopy : NOESY or COSY experiments to confirm spatial arrangements of protons (e.g., coupling constants for axial/equatorial substituents) .
- Computational modeling : Density Functional Theory (DFT) predicts energetically favorable conformers, guiding synthetic routes .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves absolute configuration .
Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- Mass spectrometry (EI-MS) : Identifies molecular ion peaks (m/z = 170) and fragmentation patterns .
- Elemental analysis : Matches calculated vs. observed values (e.g., C: 63.85% observed vs. 63.69% calculated) .
- NMR spectroscopy :
- ¹H NMR : Distinct signals for tert-butyl (δ 1.4 ppm), carbamate NH (δ 5.2 ppm), and bicyclic protons (δ 2.1–3.0 ppm) .
- ¹³C NMR : Carbamate carbonyl at ~155 ppm, bicyclic carbons at 25–50 ppm .
Advanced Question: How does the compound’s bicyclic architecture influence its reactivity in medicinal chemistry applications?
Answer:
- Conformational rigidity : The [4.2.0] bicyclic system restricts rotational freedom, enhancing binding affinity to biological targets (e.g., neurotransmitter receptors) .
- Carbamate stability : The tert-butyl group protects the amine from oxidation, while the carbamate moiety allows controlled deprotection under acidic conditions (e.g., HCl/dioxane) .
- Bioisosteric potential : The structure mimics natural alkaloids, enabling use in epilepsy drug analogs (e.g., lacosamide derivatives) .
Basic Question: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal stability : Stable at ≤25°C for >6 months; degradation observed at >40°C (TGA/DSC analysis) .
- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the carbamate group .
- Solvent compatibility : Soluble in dichloromethane, ethyl acetate; avoid protic solvents (e.g., methanol) to prevent ester exchange .
Advanced Question: How can computational tools predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., sodium channel proteins) using PDB structures .
- MD simulations : GROMACS assesses dynamic interactions over time, highlighting key residues (e.g., Lys or Asp in binding pockets) .
- QSAR modeling : Correlates structural features (e.g., logP, polar surface area) with activity data from analogs .
Basic Question: What are common impurities observed during synthesis, and how are they mitigated?
Answer:
- Byproducts : Uncyclized intermediates or overprotected amines (e.g., di-Boc derivatives) .
- Mitigation strategies :
Advanced Question: How can X-ray crystallography resolve discrepancies in proposed molecular structures?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
